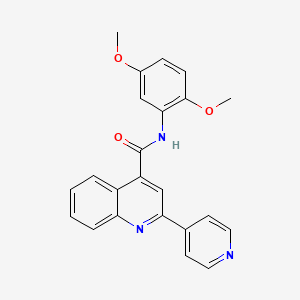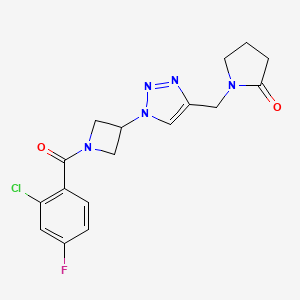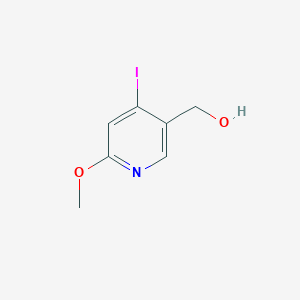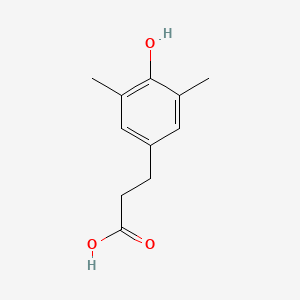![molecular formula C12H12ClNO2 B2355497 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2059954-91-3](/img/structure/B2355497.png)
6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features an indole moiety fused with an oxane ring This compound is part of the broader class of spiroindoles, which are known for their significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-spiro[indole-3,4’-oxane]-2-one typically involves the spirocyclization of indole derivatives. One common method includes the reaction of 6-chloroindole with an appropriate oxane precursor under acidic or basic conditions to facilitate the formation of the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 6-Chloro-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, thereby improving the overall yield and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted spiroindoles, oxo derivatives, and reduced spirocyclic compounds, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
6-Chloro-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the spirocyclic structure enhances its binding affinity and specificity. The chlorine atom at the 6th position may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-spiro[indole-3,4’-oxane]-2-one: Similar structure with a bromine atom instead of chlorine.
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one: Contains a fluorine atom at the 6th position.
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one: Features a methyl group at the 6th position.
Uniqueness
6-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
6-chlorospiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVECDWKAASRMMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=C(C=C3)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2355415.png)

![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-[2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRROLIDIN-1-YL]PROPAN-1-ONE](/img/structure/B2355418.png)

![N-[3-chloro-4-(dimethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2355421.png)
![(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile](/img/structure/B2355422.png)


![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)
![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

